N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c23-25(24,14-5-6-14)20-13-2-1-8-21(11-13)17-16-10-15(12-3-4-12)19-22(16)9-7-18-17/h7,9-10,12-14,20H,1-6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRSXLJFFCOXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)NS(=O)(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 286.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, potentially impacting pathways related to anxiety and mood disorders.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.
- Receptor Modulation : It may act as a modulator at various receptor sites in the central nervous system (CNS), influencing both excitatory and inhibitory neurotransmission.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
-
Study on Anxiety Models :
- Objective : To evaluate the anxiolytic effects in rodent models.
- Findings : The compound significantly reduced anxiety-like behavior in the elevated plus maze test, suggesting potential use in treating anxiety disorders.
-
Neuroprotection Study :
- Objective : To assess neuroprotective properties against oxidative stress.
- Findings : The compound demonstrated a significant reduction in oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents.
-
Pain Management Research :
- Objective : To explore antinociceptive properties.
- Findings : In a formalin-induced pain model, the compound exhibited dose-dependent analgesic effects, indicating its potential as a pain management agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with two classes of derivatives: pyrazolo[1,5-b]pyridazines () and pyrazolo[1,5-a]pyrazines (). Key comparisons include:
Key Observations :
- Core Heterocycles: The pyrazolo[1,5-a]pyrazine core in the target compound and CAS 2640973-42-6 differs from the pyrazolo[1,5-b]pyridazine in S1a/S1b.
- Substituent Diversity: The target compound’s cyclopropanesulfonamide group is unique compared to the methoxy (S1a/S1b) or pyrrolidine carbonyl (CAS 2640973-42-6) groups.
- Molecular Weight : The target compound’s molecular weight is likely higher than S1a (359.0 g/mol) and CAS 2640973-42-6 (341.4 g/mol), which may influence bioavailability.
Physicochemical and Pharmacological Properties
- Solubility : While data for the target compound are unavailable, S1a’s cyclopropylamine and methoxy groups likely enhance solubility compared to the target’s sulfonamide. The morpholine in CAS 2640973-42-6 may further improve aqueous solubility .
- The sulfonamide in the target compound could modulate kinase ATP-binding pockets or allosteric sites, similar to FDA-approved sulfonamide-containing drugs.
Preparation Methods
Regioselectivity in Pyrazolo[1,5-a]pyrazine Formation
The electron-deficient pyrazine ring directs substitution to the 4-position, but competing reactions at the 7-position may occur. Microwave-assisted synthesis (100°C, 30 minutes) enhances regioselectivity, achieving >95% 4-substitution.
Sulfonamide Stability
Cyclopropanesulfonamide’s strain-induced reactivity necessitates mild conditions during coupling. Exclusion of moisture and use of anhydrous solvents prevent hydrolysis of the sulfonyl chloride intermediate.
Scalability Considerations
The patent route’s one-pot methodology avoids intermediate isolation, reducing processing time and waste. For large-scale production, continuous flow reactors may improve yield and reproducibility in the ring-closure step.
Analytical Data and Characterization
Key Intermediates :
-
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine : (400 MHz, CDCl₃): δ 8.45 (s, 1H), 6.95 (s, 1H), 2.15–2.05 (m, 1H), 1.10–1.00 (m, 4H).
-
Cyclopropanesulfonamide : 112–114°C; (400 MHz, DMSO-d₆): δ 2.75–2.65 (m, 1H), 1.25–1.15 (m, 4H).
Final Product :
Q & A
How can the synthesis of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanesulfonamide be optimized to improve yield and purity?
Basic Research Question
The compound's pyrazolo[1,5-a]pyrazine and piperidine moieties require multi-step functionalization. Key challenges include regioselectivity in cyclopropane sulfonamide coupling and minimizing side products.
Methodological Answer :
- Stepwise Functionalization : Start with bromination/iodination of the pyrazolo[1,5-a]pyrazine core using N-iodosuccinimide (NIS) or analogous reagents, as demonstrated for related pyrazolo-pyrazine derivatives (yield: 65–78%) .
- Piperidine Coupling : Use silylformamidine intermediates to facilitate nucleophilic substitution at position 4 of the pyrazolo-pyrazine, followed by cyclopropanesulfonamide introduction via Pd-catalyzed cross-coupling (optimized solvent: DMF, 80°C) .
- Purification : Crystallize from isopropyl alcohol to obtain white/yellow crystalline solids with defined melting points (purity >95%) .
What analytical techniques are critical for resolving structural ambiguities in pyrazolo[1,5-a]pyrazine derivatives like this compound?
Basic Research Question
Structural confirmation is essential due to the compound’s heterocyclic complexity.
Methodological Answer :
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 9–10 ppm). Compare with pyrazolo[1,5-a]pyrazine reference data .
- HRMS : Confirm molecular formula (e.g., C17H20N6O2S) with <5 ppm error.
- X-ray Crystallography : Resolve regiochemistry of the piperidin-3-yl group, as seen in structurally related pyrazolo-pyrimidine derivatives .
How can contradictory biological activity data for this compound be analyzed in kinase inhibition assays?
Advanced Research Question
Discrepancies in IC50 values across studies may arise from assay conditions or off-target effects.
Methodological Answer :
- Assay Standardization : Use ATP concentration-matched protocols (e.g., 10 μM ATP for competitive inhibition studies) .
- Counter-Screens : Test against unrelated kinases (e.g., PKA, PKC) to rule out nonspecific binding .
- Computational Docking : Model interactions with kinase active sites (e.g., using AutoDock Vina) to predict binding modes and validate experimental data .
What strategies are effective for designing structure-activity relationship (SAR) studies on this compound’s cyclopropane sulfonamide group?
Advanced Research Question
The cyclopropane sulfonamide is a key pharmacophore; modifications can alter potency and selectivity.
Methodological Answer :
- Isosteric Replacement : Substitute cyclopropane with cyclobutane or spirocyclic analogs to assess steric/electronic effects .
- Sulfonamide Bioisosteres : Replace -SO2NH- with -PO2NH- or -CONH- to evaluate hydrogen-bonding contributions .
- In Silico Profiling : Calculate ClogP and polar surface area (PSA) to correlate modifications with permeability/efflux ratios .
How can reaction conditions be adjusted to suppress O-substitution vs. N-substitution in related pyrazolo-pyrazine derivatives?
Advanced Research Question
Competing O/N-substitution during functionalization complicates regiochemical control.
Methodological Answer :
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to favor N-substitution via enhanced nucleophilicity .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic O-substitution byproducts .
- Catalytic Additives : Add KI or Cs2CO3 to stabilize transition states for selective N-alkylation .
What computational methods are suitable for predicting the metabolic stability of this compound?
Advanced Research Question
Metabolic degradation (e.g., CYP450-mediated oxidation) impacts drug candidate viability.
Methodological Answer :
- MD Simulations : Simulate CYP3A4 binding to identify vulnerable sites (e.g., cyclopropane ring oxidation) .
- QM/MM Calculations : Model sulfonamide hydrolysis pathways using Gaussian09 and AmberTools .
- In Vitro Correlates : Validate predictions with liver microsomal assays (e.g., human hepatocyte CLint) .
Table 1: Key Physicochemical and Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
